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Disclaimer
Direct and extensive experimental data on the pharmaceutical properties of Niazo
(Butazopyridine) is limited in publicly available scientific literature. The following application

notes and protocols are largely based on the known characteristics of its structural analog,

Phenazopyridine, a urinary tract analgesic. This document is intended to provide a foundational

framework for initiating research into the potential of Niazo as a pharmaceutical agent. All

experimental procedures should be developed and validated rigorously.

Introduction
Niazo, also known as Butazopyridine, is an azo dye with the chemical formula C₁₄H₁₈N₆O.[1]

Its structure, 3-[(6-butoxypyridin-3-yl)diazenyl]pyridine-2,6-diamine, is analogous to

Phenazopyridine. This structural similarity suggests that Niazo may possess comparable

pharmacological activities, primarily as a urinary tract analgesic. Its mechanism of action is

hypothesized to be a direct topical analgesic effect on the mucosa of the urinary tract. This

document outlines potential therapeutic applications, proposed mechanisms of action, and

protocols for preclinical evaluation.
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A summary of the key chemical and physical properties of Niazo is presented in Table 1. This

information is crucial for formulation development and for designing relevant in vitro and in vivo

studies.

Table 1: Chemical and Physical Properties of Niazo (Butazopyridine)

Property Value Reference

IUPAC Name

3-[(6-butoxypyridin-3-

yl)diazenyl]pyridine-2,6-

diamine

Smolecule

Synonyms Butazopyridine, Neotropin PubChem

CAS Number 617-19-6 PubChem

Molecular Formula C₁₄H₁₈N₆O [1]

Molecular Weight 286.33 g/mol PubChem

Appearance (Predicted) Colored solid -

Solubility
(Predicted) Sparingly soluble in

water
-

pKa
(Predicted) Basic due to amino

groups
-

Note: Some properties are predicted based on chemical structure and may require

experimental verification.

Potential Therapeutic Applications
Based on the activity of its analog, Phenazopyridine, the primary therapeutic application for

Niazo is likely the symptomatic relief of lower urinary tract discomfort.

Urinary Tract Analgesia: Alleviation of pain, burning, urgency, and frequency associated with

urinary tract infections (UTIs), catheterization, or other urinary tract irritations.
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Investigational Areas: Given the diverse activities of pyridine-containing compounds, further

research could explore potential anti-inflammatory or antimicrobial properties.

Proposed Mechanism of Action and Signaling
Pathways
The primary mechanism of action for Niazo is likely a localized anesthetic or analgesic effect

on the mucosal lining of the urinary tract. The precise molecular targets are not well-defined for

this class of compounds.

A proposed logical workflow for investigating the mechanism of action is presented below.
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Caption: Workflow for Investigating Niazo's Mechanism of Action.

A potential signaling pathway that could be investigated for analgesic effects is the transient

receptor potential (TRP) channel family, which is involved in pain sensation.
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Caption: Hypothesized Modulation of TRPV1 Signaling by Niazo.

Experimental Protocols
The following are generalized protocols that can be adapted for the preclinical evaluation of

Niazo.

In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Niazo on urothelial cells.

Materials:

Human bladder epithelial cell line (e.g., T24)
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Niazo (Butazopyridine)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

Dimethyl sulfoxide (DMSO)

96-well plates

Procedure:

Culture T24 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at

37°C in a 5% CO₂ incubator.

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

Prepare a stock solution of Niazo in DMSO and then dilute to various concentrations in

culture medium.

Replace the medium in the wells with the medium containing different concentrations of

Niazo. Include a vehicle control (DMSO) and an untreated control.

Incubate the plate for 24, 48, and 72 hours.

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control.
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In Vivo Model of Cystitis for Analgesic Activity
Objective: To evaluate the analgesic efficacy of Niazo in a rodent model of bladder

inflammation.

Materials:

Female Sprague-Dawley rats (200-250 g)

Niazo (Butazopyridine)

Cyclophosphamide (CYP)

Saline solution

Vehicle for Niazo administration (e.g., 0.5% carboxymethylcellulose)

Procedure:

Acclimatize rats for at least one week.

Induce cystitis by a single intraperitoneal injection of CYP (150 mg/kg). Control animals

receive a saline injection.

Administer Niazo (e.g., 10, 30, 100 mg/kg) or vehicle orally to different groups of rats 24

hours after CYP injection. A positive control group receiving a known analgesic can be

included.

Assess bladder pain using a visceromotor response (VMR) to graded urinary bladder

distension (UBD) at 48 hours post-CYP injection.

Anesthetize the rats and insert a catheter into the bladder.

Record electromyographic (EMG) activity of the external abdominal oblique muscle during

bladder distension with saline at increasing pressures.

The VMR is quantified as the total EMG activity during distension.
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At the end of the experiment, euthanize the animals and collect bladder tissue for histological

analysis and measurement of inflammatory markers.

ADME-Tox Profile (Predicted)
The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of Niazo is

predicted to be similar to Phenazopyridine.

Table 2: Predicted ADME-Tox Properties of Niazo

Parameter Predicted Property Rationale/Considerations

Absorption Rapid oral absorption
Structural similarity to

Phenazopyridine.

Distribution
Likely distributes to the urinary

tract

Azo dye structure may lead to

tissue staining.

Metabolism

Hepatic metabolism is

expected. A key metabolite is

likely to be an aniline

derivative.

Azo reduction is a common

metabolic pathway.

Excretion Primarily renal excretion

Excreted as unchanged drug

and metabolites, coloring the

urine.

Toxicity

Potential for

methemoglobinemia and

hemolytic anemia, especially in

individuals with G6PD

deficiency. Possible renal and

hepatic toxicity with overdose

or prolonged use.

Based on the known toxicity

profile of Phenazopyridine due

to aniline metabolite formation.

Conclusion
Niazo (Butazopyridine) presents an interesting candidate for investigation as a urinary tract

analgesic, primarily due to its structural similarity to the established drug Phenazopyridine. The
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provided application notes offer a starting point for a systematic evaluation of its

pharmaceutical potential. Key areas of focus for future research should include a thorough

characterization of its analgesic efficacy, a detailed investigation of its mechanism of action,

and a comprehensive assessment of its safety profile, particularly concerning the potential for

hematological and organ toxicity. Should initial studies prove promising, further development

could involve formulation optimization to enhance solubility and bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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